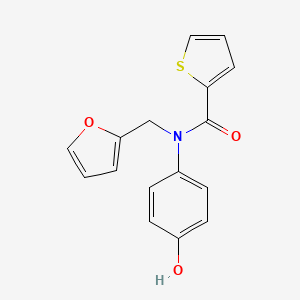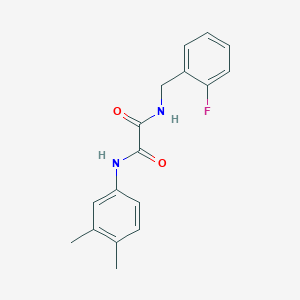
N-cycloheptyl-2-(phenylsulfonyl)acetamide
Vue d'ensemble
Description
N-cycloheptyl-2-(phenylsulfonyl)acetamide, also known as CSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSA belongs to the class of sulfonylurea compounds and has been investigated for its role in the treatment of various diseases, including diabetes, cancer, and inflammation.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-(phenylsulfonyl)acetamide is not fully understood, but it is thought to involve the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells, leading to increased insulin secretion. N-cycloheptyl-2-(phenylsulfonyl)acetamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cancer cell growth. Additionally, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In diabetes research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels. In cancer research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In addition, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-2-(phenylsulfonyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or animals. Additionally, N-cycloheptyl-2-(phenylsulfonyl)acetamide is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using N-cycloheptyl-2-(phenylsulfonyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-cycloheptyl-2-(phenylsulfonyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-2-(phenylsulfonyl)acetamide. In diabetes research, further studies could investigate the optimal dosage and administration of N-cycloheptyl-2-(phenylsulfonyl)acetamide for improving glucose tolerance and insulin secretion in humans. In cancer research, future studies could explore the potential of N-cycloheptyl-2-(phenylsulfonyl)acetamide as a combination therapy with other anticancer agents. Additionally, further research could investigate the molecular mechanisms underlying the anti-inflammatory effects of N-cycloheptyl-2-(phenylsulfonyl)acetamide and its potential use in the treatment of other inflammatory diseases. Overall, the potential therapeutic applications of N-cycloheptyl-2-(phenylsulfonyl)acetamide make it a promising area for future research.
Applications De Recherche Scientifique
N-cycloheptyl-2-(phenylsulfonyl)acetamide has been investigated for its potential therapeutic applications in various diseases. In diabetes research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models, suggesting its potential use as an antidiabetic agent. In cancer research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent. In addition, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15(16-13-8-4-1-2-5-9-13)12-20(18,19)14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKCDXCMXAQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4240374.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B4240384.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide](/img/structure/B4240390.png)
![5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4240399.png)

![3-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4240416.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4240426.png)

acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4240430.png)
![4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]cyclohexanecarboxamide](/img/structure/B4240432.png)